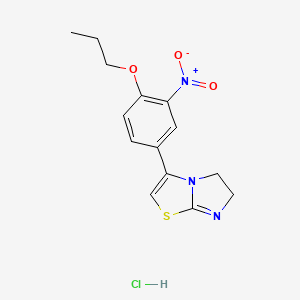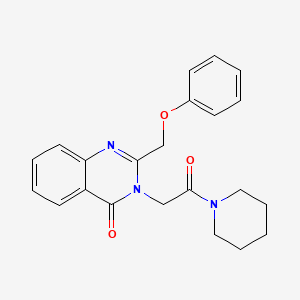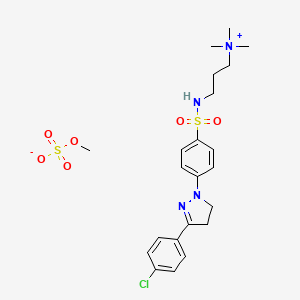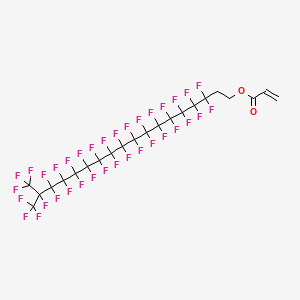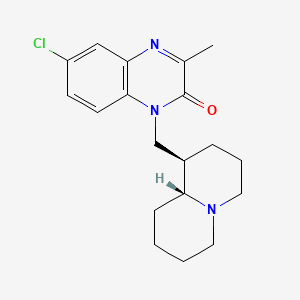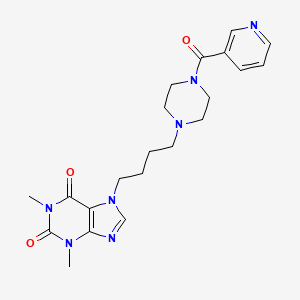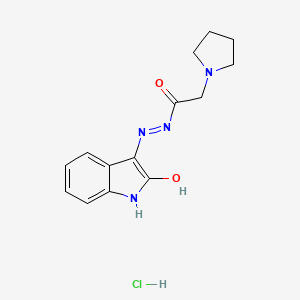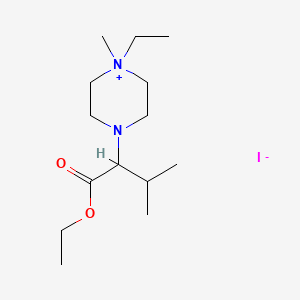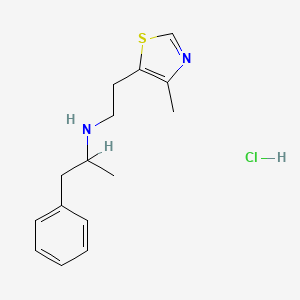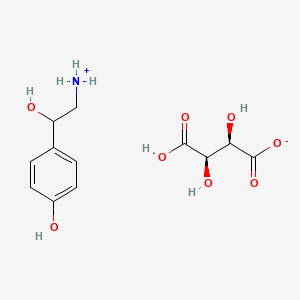
Octopamine tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octopamine tartrate is an organic compound closely related to norepinephrine. It is a biogenic amine that functions as a neurotransmitter, neurohormone, and neuromodulator in various organisms, particularly in invertebrates. This compound is known for its adrenergic effects in mammals and is structurally similar to synephrine and tyramine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octopamine can be synthesized from the amino acid tyrosine through a series of enzymatic reactions. The primary synthetic route involves the hydroxylation of tyramine by the enzyme dopamine beta-hydroxylase to produce octopamine . The reaction conditions typically involve the presence of cofactors such as ascorbic acid and copper ions.
Industrial Production Methods
Industrial production of octopamine tartrate often involves the extraction of octopamine from natural sources such as the bitter orange (Citrus aurantium). The extraction process includes high-performance thin-layer chromatography (HPTLC) with densitometric detection to separate and quantify octopamine .
Analyse Des Réactions Chimiques
Types of Reactions
Octopamine undergoes various chemical reactions, including:
Oxidation: Octopamine can be oxidized to form corresponding quinones.
Reduction: Reduction of octopamine can lead to the formation of reduced amines.
Substitution: Octopamine can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of octopamine, such as quinones from oxidation and reduced amines from reduction .
Applications De Recherche Scientifique
Octopamine tartrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study adrenergic signaling pathways.
Mécanisme D'action
Octopamine exerts its effects by binding to adrenergic receptors, particularly beta-adrenergic receptors in mammals. It stimulates lipolysis through beta(3)-adrenergic receptor activation in white adipocytes . In invertebrates, octopamine acts as a neurotransmitter and neuromodulator, influencing various physiological processes such as flight, ovulation, and associative learning .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyramine: A biogenic amine derived from tyrosine, similar in structure and function to octopamine.
Synephrine: An alkaloid found in bitter orange, structurally similar to octopamine and used in dietary supplements.
Norepinephrine: A neurotransmitter in vertebrates, closely related to octopamine in structure and function.
Uniqueness of Octopamine
Octopamine is unique in its selective activation of beta(3)-adrenergic receptors, which distinguishes it from other biogenic amines like norepinephrine and synephrine. This selective activation makes octopamine particularly effective in stimulating lipolysis without significant alpha(2)-adrenergic agonism .
Propriétés
Numéro CAS |
81098-58-0 |
|---|---|
Formule moléculaire |
C12H17NO8 |
Poids moléculaire |
303.26 g/mol |
Nom IUPAC |
[2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C8H11NO2.C4H6O6/c9-5-8(11)6-1-3-7(10)4-2-6;5-1(3(7)8)2(6)4(9)10/h1-4,8,10-11H,5,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
SEYAYFMQVRHSQR-LREBCSMRSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(C[NH3+])O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
SMILES canonique |
C1=CC(=CC=C1C(C[NH3+])O)O.C(C(C(=O)[O-])O)(C(=O)O)O |
Numéros CAS associés |
74398-43-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


